methyl N-[4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate
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Overview
Description
Methyl (4-(N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenylthio group, a tetrahydro-2H-pyran ring, and a sulfamoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the tetrahydro-2H-pyran ring with a phenylthio substituent. This can be achieved through a series of reactions including nucleophilic substitution and cyclization.
The next step involves the introduction of the sulfamoyl group, which can be done using sulfonamide chemistry. The final step is the formation of the carbamate group, which is typically achieved through the reaction of the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbamate group can produce amines.
Scientific Research Applications
Methyl (4-(N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfamoyl and carbamate groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The phenylthio group can interact with hydrophobic pockets in proteins, while the sulfamoyl and carbamate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- 4-(2-Methyl-2-propanyl)-N-{[4-(phenylsulfanyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
Uniqueness
Methyl (4-(N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[(4-phenylsulfanyloxan-4-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-26-19(23)22-16-7-9-18(10-8-16)29(24,25)21-15-20(11-13-27-14-12-20)28-17-5-3-2-4-6-17/h2-10,21H,11-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPNSCQBADYPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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